molecular formula C18H21NO3 B8506189 1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone CAS No. 104013-60-7

1-[4-[(3-aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone

Cat. No. B8506189
Key on ui cas rn: 104013-60-7
M. Wt: 299.4 g/mol
InChI Key: ITCMHBZPGGTAMF-UHFFFAOYSA-N
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Patent
US07678794B2

Procedure details

Add zinc (21.6 g, 331 mmol) slowly to a solution of 1-[2-hydroxy-4-(3-nitro-benzyloxy)-3-propyl-phenyl]-ethanone (10.9 g, 6.07 mmol) in glacial acetic acid (120 mL). Stir the mixture for 3 hours. Dilute with dichloromethane (600 mL). Filter the reaction mixture through celite. Wash the celite pad several times with dichloromethane. Concentrate the combined filtrates. Partition the residue between ethyl acetate and saturated sodium bicarbonate. Wash the organic layer with brine, dry and concentrate to afford the title compound as a yellow solid (9.75 g, 98%): 1H NMR (CDCl3) δ 0.96 (t, 3H), 1.58 (sextet, 2H), 2.54 (s, 3H), 2.71 (t, 2H), 5.07 (s, 2H), 6.46 (d, 1H), 6.62 (d, 1H), 6.71 (s, 1H), 6.78 (d, 1H), 7.16 (t, 1H), 7.54 (d, 1H), 12.75 (s, 1H).
Quantity
600 mL
Type
solvent
Reaction Step One
Name
1-[2-hydroxy-4-(3-nitro-benzyloxy)-3-propyl-phenyl]-ethanone
Quantity
10.9 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
21.6 g
Type
catalyst
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([CH2:8][CH2:9][CH3:10])=[C:6]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N+:19]([O-])=O)[CH:14]=2)[CH:5]=[CH:4][C:3]=1[C:22](=[O:24])[CH3:23]>C(O)(=O)C.ClCCl.[Zn]>[NH2:19][C:15]1[CH:14]=[C:13]([CH:18]=[CH:17][CH:16]=1)[CH2:12][O:11][C:6]1[CH:5]=[CH:4][C:3]([C:22](=[O:24])[CH3:23])=[C:2]([OH:1])[C:7]=1[CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
1-[2-hydroxy-4-(3-nitro-benzyloxy)-3-propyl-phenyl]-ethanone
Quantity
10.9 g
Type
reactant
Smiles
OC1=C(C=CC(=C1CCC)OCC1=CC(=CC=C1)[N+](=O)[O-])C(C)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
21.6 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the reaction mixture through celite
WASH
Type
WASH
Details
Wash the celite pad several times with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the combined filtrates
CUSTOM
Type
CUSTOM
Details
Partition the residue between ethyl acetate and saturated sodium bicarbonate
WASH
Type
WASH
Details
Wash the organic layer with brine
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(COC2=C(C(=C(C=C2)C(C)=O)O)CCC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.75 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 536.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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